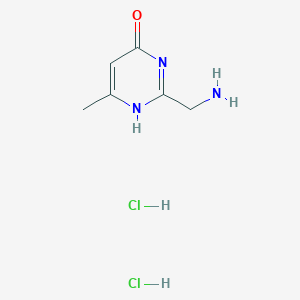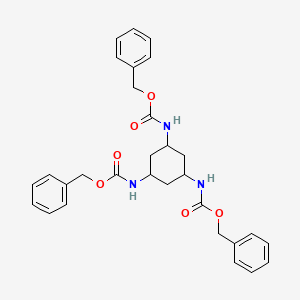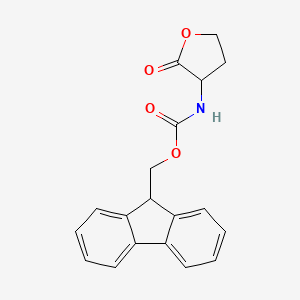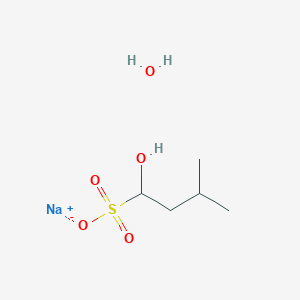
2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;dihydrochloride is a chemical compound registered in the PubChem database. This compound is of interest due to its unique chemical properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility in research and industry.
Preparation Methods
Traditional Methods: These may involve multi-step organic synthesis, including reactions such as nucleophilic substitution, oxidation, and reduction.
Industrial Production: Large-scale production might utilize optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The gain of electrons, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: These reactions are usually conducted under controlled temperatures and pressures, with solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products: The products formed depend on the specific reaction conditions and reagents used, but they generally include derivatives with modified functional groups.
Scientific Research Applications
2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, aiding in the development of new compounds.
Biology: Its interactions with biological molecules can be studied to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research may explore its efficacy and safety as a drug candidate for various diseases.
Industry: It can be utilized in the production of materials, chemicals, and other industrial products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;dihydrochloride exerts its effects involves interactions at the molecular level:
Molecular Targets: It may bind to specific proteins, enzymes, or receptors, altering their activity and leading to various biological effects.
Pathways Involved: These interactions can influence cellular pathways, potentially affecting processes like signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include aspirin (CID 2244), salicylsalicylic acid (CID 5161), indomethacin (CID 3715), and sulindac (CID 1548887).
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-4-2-6(10)9-5(3-7)8-4;;/h2H,3,7H2,1H3,(H,8,9,10);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPOYZKOKVLJAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1'-(2-methoxyethyl)-4,5-dihydro-3{H}-spiro[1,4-benzoxazepine-2,4'-piperidine]](/img/structure/B8035917.png)


![10-Fluoro-16-(4-fluorophenyl)-5,15-dioxo-1,6,14,17-tetraazatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-7(12),8,10,13,16-pentaene-2-carboxylic acid](/img/structure/B8035947.png)





![8-[(1S,2S,6R,8S)-6,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2,6)]decan-4-yl]quinoline](/img/structure/B8035996.png)
